N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide
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Overview
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in scientific research. This compound features a fusion of triazine and indole moieties, which are notable for their diverse biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with both AChE and BuChE, but it shows a stronger inhibitory activity against AChE . This compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, which is beneficial in conditions where cholinergic activity is diminished, such as Alzheimer’s disease .
Result of Action
The primary result of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide typically involves multiple steps:
Formation of Triazine Ring: : Starting from suitable aromatic precursors, the triazine ring is formed through a cyclization reaction involving nitriles or amidines under acidic conditions.
Indole Synthesis: : Indole is prepared via the Fischer indole synthesis, involving the acid-catalyzed reaction of phenylhydrazine and ketones.
Coupling of Moieties: : The triazine and indole fragments are coupled using a palladium-catalyzed C-N coupling reaction.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, solvent, and catalysts is crucial. Flow chemistry and continuous production methods are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, forming various oxidized derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can yield reduced forms of the triazine or indole rings using reagents such as lithium aluminum hydride.
Substitution: : It undergoes nucleophilic substitution reactions, particularly at the triazine ring, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium-based catalysts for coupling reactions.
Major Products
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide is used in various fields of scientific research:
Chemistry: : As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor and interaction with biomolecules.
Medicine: : Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA and proteins.
Industry: : Used in materials science for developing advanced materials with specific properties.
Comparison with Similar Compounds
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide: vs. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide : The 2-carboxamide variant shows different binding affinities and biological activities due to the position of the carboxamide group.
This compound: vs. N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2H-indole-4-carboxamide : The 2H-indole variant has different electronic properties, affecting its reactivity and stability.
This unique compound stands out due to its specific structural features and the wide range of applications it offers in various fields of research.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-indole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(13-5-3-7-15-12(13)8-9-19-15)20-10-11-23-18(25)14-4-1-2-6-16(14)21-22-23/h1-9,19H,10-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBZJLXUNKUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C4C=CNC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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